molecular formula C9H10Br2O B188757 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene CAS No. 83385-81-3

2,4-Dibromo-1-methoxy-3,5-dimethylbenzene

Cat. No. B188757
CAS RN: 83385-81-3
M. Wt: 293.98 g/mol
InChI Key: KTCIMCOZFMPVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is a chemical compound that belongs to the family of halogenated aromatic hydrocarbons. It is commonly known as 2,4-dibromo-3,5-dimethoxytoluene or DBDMT. This compound has several applications in scientific research, including organic synthesis and material science.

Mechanism Of Action

The mechanism of action of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is not well understood. However, it is believed to act as a halogenated aromatic hydrocarbon, which can interact with biological molecules such as proteins and nucleic acids.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene are not well studied. However, it is known to have toxic effects on aquatic organisms, and it is classified as a hazardous substance by several regulatory agencies.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene in lab experiments include its availability, low cost, and ease of synthesis. However, its toxic effects on aquatic organisms and lack of well-established mechanism of action limit its use in biological studies.

Future Directions

There are several future directions for the use of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene in scientific research. One potential application is in the synthesis of new organic compounds with biological activity. It can also be used in the development of new materials, including liquid crystals and polymers. Additionally, further studies are needed to understand its mechanism of action and potential toxicity to humans and other organisms.
In conclusion, 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is a chemical compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential in scientific research.

Synthesis Methods

The synthesis of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene can be achieved through the bromination of 3,5-dimethoxytoluene using bromine and a catalyst such as iron (III) bromide. The reaction takes place at room temperature and yields the desired product in good yield.

Scientific Research Applications

2,4-Dibromo-1-methoxy-3,5-dimethylbenzene has been used in various scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. It has also been used in material science research, including the synthesis of liquid crystals and polymers.

properties

CAS RN

83385-81-3

Product Name

2,4-Dibromo-1-methoxy-3,5-dimethylbenzene

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

2,4-dibromo-1-methoxy-3,5-dimethylbenzene

InChI

InChI=1S/C9H10Br2O/c1-5-4-7(12-3)9(11)6(2)8(5)10/h4H,1-3H3

InChI Key

KTCIMCOZFMPVQR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1Br)C)Br)OC

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)Br)OC

Origin of Product

United States

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